Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II) Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516836
InChI: InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2
SMILES:
Molecular Formula: C32H55Cl2N2OPRuS
Molecular Weight: 718.8 g/mol

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)

CAS No.:

Cat. No.: VC16516836

Molecular Formula: C32H55Cl2N2OPRuS

Molecular Weight: 718.8 g/mol

* For research use only. Not for human or veterinary use.

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II) -

Specification

Molecular Formula C32H55Cl2N2OPRuS
Molecular Weight 718.8 g/mol
IUPAC Name dichlororuthenium;2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;tricyclohexylphosphane
Standard InChI InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2
Standard InChI Key YHMTZAGKFFQEKX-UHFFFAOYSA-L
Canonical SMILES C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1COCCN1CCNCCSC2=CC=CC=C2.Cl[Ru]Cl

Introduction

Structural Composition and Coordination Geometry

The ruthenium(II) center in this complex adopts a distorted octahedral geometry, as inferred from related tricyclohexylphosphine-ruthenium systems . The primary ligands include:

  • Two chloride ions occupying axial positions.

  • Tricyclohexylphosphine (PCy₃) providing strong σ-donor and weak π-acceptor properties.

  • A bidentate ligand with:

    • A phenylthioethyl group coordinating via sulfur (κS).

    • A 4-morpholineethanamine moiety binding through two nitrogen atoms (κNN1 and κN1).

X-ray crystallographic studies of analogous complexes, such as (PCy₃)(py)₂(Cl)₂Ru=CHCH=CPh₂, reveal elongated Ru–N bonds (2.15–2.29 Å) when nitrogen donors are positioned trans to bulky ligands . Similar distortions are expected in this compound due to steric interactions between PCy₃ and the morpholineethanamine group.

Synthesis and Ligand Exchange Dynamics

Synthetic Routes

The compound is synthesized via a ligand substitution reaction starting from a ruthenium dichloride precursor. A plausible pathway involves:

  • Reacting RuCl₂(PPh₃)₃ with PCy₃ to form RuCl₂(PCy₃)₃ .

  • Subsequent displacement of one PCy₃ ligand by the bidentate N-[2-(phenylthio)ethyl]-4-morpholineethanamine under inert conditions.

The reaction proceeds in anhydrous solvents (e.g., dichloromethane or toluene) at elevated temperatures (60–80°C), with yields optimized by controlling the stoichiometry of the bidentate ligand .

Ligand Substitution Equilibria

Like other Ru–PCy₃ complexes, this compound exhibits dynamic ligand exchange behavior. For example, in the presence of stronger field ligands (e.g., CO or pyridine), the morpholineethanamine group may dissociate, forming intermediates such as RuCl₂(PCy₃)(CO)₂ . Equilibrium constants for these processes depend on solvent polarity and temperature, as observed in six-coordinate Ru–pyridine analogs .

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy

  • ¹H NMR: Signals for the morpholine ring protons appear as multiplet resonances at δ 2.4–3.1 ppm, while phenylthioethyl aromatic protons resonate at δ 6.8–7.4 ppm .

  • ³¹P NMR: A singlet near δ 45 ppm confirms the presence of PCy₃, consistent with its electronic environment in related complexes .

X-ray Diffraction Analysis

Although no direct crystallographic data exists for this specific compound, structural analogs provide critical insights:

ParameterValue (Å)Source Compound
Ru–Cl bond length2.38–2.40RuCl₂(PCy₃)(py)₂
Ru–S bond length2.30–2.35Ru–thioether complexes
Ru–N (morpholine)2.10–2.25Ru–N-donor complexes

The Ru–S bond is shorter than Ru–N bonds due to sulfur’s stronger π-donor capacity, while steric bulk from PCy₃ lengthens trans bonds by ~0.13 Å .

Comparative Analysis with Triphenylphosphine Analogs

Replacing PPh₃ with PCy₃ alters the compound’s properties significantly:

PropertyPCy₃ ComplexPPh₃ Complex
SolubilityModerate in tolueneHigh in benzene
Thermal StabilityHigher (decomp. >200°C)Lower (decomp. ~150°C)
Catalytic ActivitySlower but more selectiveFaster but less selective

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